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Compound of Interest

Compound Name: Ethyl 3-hydrazinylbenzoate

Cat. No.: B1342943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a

validated synthetic route for Ethyl 3-hydrazinylbenzoate (CAS No: 90556-87-9). This

compound serves as a key intermediate in the synthesis of various heterocyclic compounds

with potential applications in medicinal chemistry and drug development. The following sections

present its known spectroscopic data, a detailed experimental protocol for its preparation, and

a logical workflow for its analysis.

Spectroscopic Data
The spectroscopic data for Ethyl 3-hydrazinylbenzoate is summarized below. While

experimental ¹H NMR data is available, experimental ¹³C NMR, IR, and Mass Spectrometry

data for this specific compound are not widely reported in the literature. Therefore, predicted

data and analysis of analogous compounds are provided to offer a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Ethyl 3-hydrazinylbenzoate
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Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Number of
Protons

Assignment
Data
Source

10.30 s - 2H -NH₂
Experimental[

1]

7.58-7.50 m - 2H Ar-H
Experimental[

1]

7.43 t 7.8 1H Ar-H
Experimental[

1]

7.22 d 7.6 1H Ar-H
Experimental[

1]

4.30 q 7.1 2H -O-CH₂-CH₃
Experimental[

1]

1.31 t 7.1 3H -O-CH₂-CH₃
Experimental[

1]

Note: The spectrum was recorded in DMSO-d₆ at 400 MHz.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 3-hydrazinylbenzoate
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Chemical Shift (δ) ppm Assignment

~165 C=O (ester)

~150 C-NHNH₂

~130 Aromatic CH

~129 Aromatic C-CO

~120 Aromatic CH

~118 Aromatic CH

~115 Aromatic CH

~61 -O-CH₂-

~14 -CH₃

Note: Predicted values are based on computational models and analysis of similar structures,

such as ethyl 3-aminobenzoate and other phenylhydrazine derivatives. Actual experimental

values may vary.

Infrared (IR) Spectroscopy
Table 3: Predicted and Analogous IR Absorption Bands for Ethyl 3-hydrazinylbenzoate

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
N-H stretching (hydrazinyl

group)

3100-3000 Medium Aromatic C-H stretching

2980-2850 Medium
Aliphatic C-H stretching (ethyl

group)

~1715 Strong C=O stretching (ester)

1620-1580 Medium-Strong C=C stretching (aromatic ring)

~1250 Strong C-O stretching (ester)
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Note: The predicted data is based on typical vibrational frequencies for the functional groups

present in the molecule.

Mass Spectrometry (MS)
The expected mass spectrum of Ethyl 3-hydrazinylbenzoate would show a molecular ion

peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for Ethyl 3-hydrazinylbenzoate

m/z Interpretation

180.09 [M]⁺ (Molecular Ion)

151.08 [M - C₂H₅]⁺

135.05 [M - OC₂H₅]⁺

121.06 [M - C₂H₅O₂]⁺

106.07 [C₇H₈N]⁺

Note: The fragmentation pattern is predicted based on the structure of the molecule. The

molecular formula is C₉H₁₂N₂O₂ and the exact mass is 180.0899 g/mol .

Experimental Protocols
The following section details the synthetic procedure for Ethyl 3-hydrazinylbenzoate and the

general methods for acquiring the spectroscopic data.

Synthesis of Ethyl 3-hydrazinylbenzoate
This synthesis is adapted from a procedure described in patent literature.[1]

Reaction Scheme:

Materials:

Ethyl 3-aminobenzoate
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Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl), 6N

Stannous chloride monohydrate (SnCl₂·H₂O)

Sodium hydroxide (NaOH), 30% solution

Ethyl acetate (EtOAc)

Water (H₂O)

Ice

Procedure:

A suspension of ethyl 3-aminobenzoate (3.30 g, 20.0 mmol) in 6N HCl (30 mL) is cooled in

an ice bath with stirring.

A solution of NaNO₂ (1.52 g, 22.0 mmol) in H₂O (10 mL) is added dropwise to the

suspension over 10 minutes, maintaining the temperature at 0 °C.

The reaction mixture is stirred for an additional 30 minutes at 0 °C.

A suspension of SnCl₂·H₂O (9.0 g, 40.0 mmol) in 6N HCl (30 mL) is then added slowly to the

reaction mixture.

The resulting suspension is stirred at 0 °C for 2 hours.

The pH of the mixture is adjusted to 9-10 by the addition of a 30% NaOH solution.

The product is extracted with EtOAc (2 x 300 mL).

The organic layers are combined, and the mixture is filtered.

The solid product is dried under reduced pressure to yield Ethyl 3-hydrazinylbenzoate as a

yellow solid (3.30 g, 91.7% yield).[1]
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Chemical shifts are reported in parts per million (ppm) relative to an internal standard,

typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Samples can be analyzed as a KBr pellet, a thin film on a salt plate (for oils), or using an

Attenuated Total Reflectance (ATR) accessory for solids.

Absorbance is measured in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

Mass spectra are obtained using a mass spectrometer, with common ionization techniques

being Electron Ionization (EI) or Electrospray Ionization (ESI).

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of Ethyl 3-hydrazinylbenzoate.
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Caption: Synthesis and Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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